molecular formula C11H13ClF3NO2 B1326285 (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride CAS No. 269726-76-3

(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride

Cat. No.: B1326285
CAS No.: 269726-76-3
M. Wt: 283.67 g/mol
InChI Key: AAAGEGKCWDZYHR-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the asymmetric reductive amination of a suitable precursor. One common method includes the use of ®-selective ω-transaminase enzymes, which catalyze the reductive amination of carbonyl compounds to produce chiral amines . The reaction conditions often involve mild temperatures and the presence of pyridoxal-5-phosphate (PLP) as a cofactor.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, leveraging the high enantioselectivity and efficiency of engineered ω-transaminase enzymes. These processes are designed to be environmentally friendly and economically viable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzyme activity or receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts enhanced stability and biological activity. This makes it particularly valuable in the development of chiral drugs and agrochemicals .

Properties

IUPAC Name

(3R)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAGEGKCWDZYHR-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-83-3
Record name Benzenebutanoic acid, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.